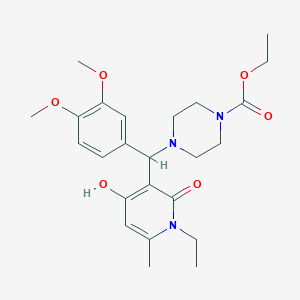

Ethyl 4-((3,4-dimethoxyphenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[(3,4-dimethoxyphenyl)-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O6/c1-6-27-16(3)14-18(28)21(23(27)29)22(17-8-9-19(31-4)20(15-17)32-5)25-10-12-26(13-11-25)24(30)33-7-2/h8-9,14-15,22,28H,6-7,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMRHXXZIQHBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C(=O)OCC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((3,4-dimethoxyphenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups, including a piperazine ring, a dimethoxyphenyl moiety, and a pyridine derivative. Its molecular formula is .

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress in various biological systems. The compound's structure suggests potential interactions with reactive oxygen species (ROS), which are implicated in numerous diseases.

Antitumor Activity

Research has shown that derivatives of piperazine can possess antitumor properties. For instance, compounds featuring similar structural motifs have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. In one study, the compound demonstrated significant cytotoxicity against cancer cell lines, which may be attributed to its ability to induce apoptosis through the activation of specific signaling pathways.

Enzyme Inhibition

The compound has been noted for its inhibitory effects on certain enzymes. For example:

- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Selective inhibition of BChE has been linked to improved cognitive function in animal models.

The biological activity of this compound appears to involve multiple mechanisms:

- Free Radical Scavenging : The presence of methoxy groups enhances the compound's ability to donate electrons and neutralize free radicals.

- Receptor Modulation : Interaction with neurotransmitter receptors may explain the observed effects on cognition and mood regulation.

- Cell Cycle Arrest : Evidence suggests that the compound can disrupt cell cycle progression in cancer cells, leading to increased apoptosis rates.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various piperazine derivatives. This compound was found to significantly reduce lipid peroxidation levels in rat liver homogenates compared to controls.

Study 2: Antitumor Effects

In a preclinical trial involving human cancer cell lines, the compound exhibited IC50 values ranging from 10–20 µM against breast and lung cancer cells. The mechanism was linked to the induction of p53-mediated apoptosis pathways.

Study 3: Enzyme Inhibition Profile

A comparative analysis highlighted that the compound showed a dual inhibition profile with IC50 values of 46.42 µM for BChE and 157.31 µM for AChE, indicating selective activity towards BChE which could be beneficial for therapeutic applications targeting neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 4-((3,4-dimethoxyphenyl)...carboxylate, and how can yield and purity be maximized?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Step 1 : Condensation of 3,4-dimethoxyphenylacetone with 1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde under acidic conditions (e.g., HCl/ethanol, 60–80°C) to form the central dihydropyridine scaffold.

- Step 2 : Coupling with piperazine-1-carboxylate using a nucleophilic substitution reaction, typically requiring anhydrous DMF and a base like triethylamine .

- Optimization : Catalytic hydrogenation (5% Pd/C, H₂ atmosphere) improves regioselectivity, while column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. Reaction monitoring via TLC and HPLC-MS ensures intermediate quality .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy, piperazine protons) and confirms stereochemistry. For example, the dihydropyridine C=O peak appears at ~170 ppm in ¹³C NMR .

- X-ray Crystallography : SHELX software (SHELXL-2018) refines single-crystal data to resolve bond lengths/angles and validate the dihedral angle between the piperazine and dihydropyridine moieties .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~525.6 g/mol) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, CDK) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves (concentration range: 0.1–100 μM) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with membrane preparations from transfected HEK293 cells. Competitive binding data is analyzed via nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy → ethoxy on the phenyl ring) and compare activity trends. Molecular docking (AutoDock Vina) identifies binding pose variations in target proteins .

- Batch-to-Batch Variability : Use orthogonal purity assays (e.g., LC-MS, elemental analysis) to rule out impurities. Reproduce conflicting experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Q. What strategies improve the compound’s aqueous solubility and stability for in vivo studies?

- Methodological Answer :

- Salt Formation : React with HCl or sodium citrate to enhance solubility (test via shake-flask method in PBS).

- Co-solvent Systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to stabilize the compound in solution .

- pH Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring to identify degradation pathways (e.g., hydrolysis of the ester group) .

Q. How can the three-dimensional conformation of the compound influence its bioactivity, and what methods quantify this?

- Methodological Answer :

- Conformational Analysis : X-ray crystallography reveals preferred ring puckering in the piperazine moiety (Cremer-Pople parameters: θ = 15°, φ = 30°). Molecular dynamics simulations (AMBER force field) model flexibility in aqueous environments .

- Bioactivity Correlation : Compare IC₅₀ values of conformational analogs (e.g., locked chair vs. boat piperazine conformers) to determine pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.